Bienvenue dans la boutique en ligne BenchChem!

Uracil, 5-fluoro-1-(tetrahydro-2-furyl)-, (S)-

Enantioselective metabolism CYP2A6 enzyme kinetics Intrinsic clearance

Acquire the essential (S)-Tegafur reference standard (CAS 55774-30-6) for chiral HPLC system suitability, enantiomeric purity determination, and CYP2A6-mediated bioactivation studies. This pure S-enantiomer—the predominant circulating species (half-life 10.3 h vs. 2.4 h for R-FT)—eliminates confounding metabolic interference, enabling accurate quantification of enantiomeric ratios in generic tegafur product development and ANDA submissions.

Molecular Formula C8H9FN2O3
Molecular Weight 200.17 g/mol
CAS No. 55774-30-6
Cat. No. B1606665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUracil, 5-fluoro-1-(tetrahydro-2-furyl)-, (S)-
CAS55774-30-6
Molecular FormulaC8H9FN2O3
Molecular Weight200.17 g/mol
Structural Identifiers
SMILESC1CC(OC1)N2C=C(C(=O)NC2=O)F
InChIInChI=1S/C8H9FN2O3/c9-5-4-11(6-2-1-3-14-6)8(13)10-7(5)12/h4,6H,1-3H2,(H,10,12,13)/t6-/m0/s1
InChIKeyWFWLQNSHRPWKFK-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Tegafur (CAS 55774-30-6): Chiral Prodrug and Essential Research Tool for Fluoropyrimidine Pharmacology


(S)-Tegafur, formally designated as 5-fluoro-1-[(2S)-tetrahydro-2-furanyl]-2,4(1H,3H)-pyrimidinedione (CAS 55774-30-6), is the S-enantiomer of the oral 5-fluorouracil (5-FU) prodrug tegafur (ftorafur). Tegafur is a chiral molecule existing as a racemate of R- and S-isomers in all clinically approved formulations [1]. The compound functions as an antimetabolite prodrug that undergoes cytochrome P450-dependent bioactivation—primarily by CYP2A6—to release the active cytotoxic agent 5-FU, which subsequently inhibits thymidylate synthase and disrupts nucleic acid synthesis in proliferating tumor cells [2]. While the racemate (CAS 17902-23-7) is the therapeutic substance, the isolated (S)-enantiomer serves as an indispensable reference standard for chiral analytical method validation, enantioselective metabolism studies, and impurity profiling in pharmaceutical quality control environments [3].

Why Racemic Tegafur Cannot Substitute for (S)-Tegafur (CAS 55774-30-6) in Enantioselective Research and Analytical Workflows


Tegafur is clinically administered exclusively as a racemic mixture (INN specification), yet the two enantiomers exhibit profoundly divergent metabolic fates that confound any assumption of interchangeability in research settings. In human liver microsomes, R-FT is metabolized to 5-FU at a rate 5.6-times faster than S-FT [1], with CYP2A6 showing a 5.3-fold higher intrinsic clearance for the R-enantiomer [2]. In cancer patients, S-FT displays a terminal half-life of 10.3 hours compared to only 2.4 hours for R-FT, and the S-isomer AUC exceeds that of R-FT by approximately 4.6-fold [1]. Critically, the pharmacokinetics of the racemate (half-life 8.3 h) are governed almost entirely by the slower-clearing S-enantiomer, masking the rapid elimination of the R-isomer [1]. For analytical method development, chiral purity assessment, or mechanistic studies of CYP2A6-mediated bioactivation, the pure (S)-enantiomer is therefore irreplaceable—use of the racemate introduces a confounding variable that obscures enantiomer-specific metabolic kinetics and precludes accurate quantification of stereochemical purity in pharmaceutical workflows.

(S)-Tegafur (CAS 55774-30-6): Quantitative Differentiation Evidence vs. R-Enantiomer and Racemate


CYP2A6-Dependent Intrinsic Clearance: 5.3-Fold Lower for S-FT vs. R-FT in Recombinant Enzyme Systems

In cDNA-expressed human CYP2A6, the intrinsic clearance (CLint) for 5-FU formation from S-FT (4.9 nL/min/pmol CYP) is approximately 5.3-fold lower than that from R-FT (26 nL/min/pmol CYP) [1]. This differential is driven by a 6.5-fold higher Km for S-FT (1.1 mmol/L) compared to R-FT (0.17 mmol/L), indicating substantially lower enzyme affinity for the S-enantiomer, while Vmax values are comparable (S-FT: 5.6; R-FT: 4.5 pmol/min/pmol CYP) [1]. Among all CYP isoforms tested (CYP1A2, CYP2A6, CYP2C19, CYP2E1), CYP2A6 is the predominant catalyst for both enantiomers, confirming that the enantioselectivity is intrinsic to CYP2A6-substrate interaction and not isoform-switching [1].

Enantioselective metabolism CYP2A6 enzyme kinetics Intrinsic clearance Prodrug bioactivation

Clinical Pharmacokinetics: S-FT Terminal Half-Life 4.4-Fold Longer and AUC 4.6-Fold Higher Than R-FT in Cancer Patients

In cancer patients receiving oral UFT (racemic tegafur + uracil, 200 mg dose), the terminal elimination half-life (T-HALF) of S-FT was 10.3 hours compared to only 2.4 hours for R-FT—a 4.4-fold difference [1]. The area under the plasma concentration-time curve from zero to infinity (AUC∞) for S-FT exceeded that of R-FT by approximately 4.6-fold, confirming preferential elimination of the R-enantiomer in vivo [1]. Importantly, the T-HALF of racemic FT (8.3 h) was comparable to that of S-FT (10.3 h) rather than R-FT (2.4 h), demonstrating that the racemate's kinetic profile is governed by the slower-clearing S-enantiomer [1]. The active metabolite 5-FU exhibited a T-HALF of 3.4 h, similar to R-FT (2.4 h), indicating formation rate-limited kinetics from R-FT [1].

Clinical pharmacokinetics Enantioselective disposition Terminal half-life AUC ratio

Monophasic vs. Biphasic Enzyme Kinetics: S-FT Lacks the High-Affinity CYP Clearance Pathway Present for R-FT in Human Liver Microsomes

Eadie-Hofstee kinetic analysis in pooled human liver microsomes (five individual preparations) revealed that R-FT metabolism follows biphasic kinetics, with a high-affinity component (mean CLint1 = 6.2 µL/min/mg, Km1 = 0.12 mmol/L) and a low-affinity component (mean CLint2 = 0.23 µL/min/mg, Km2 = 2.7 mmol/L) [1]. In contrast, S-FT metabolism exhibited exclusively monophasic kinetics with a single low-affinity component (mean CLint = 0.73 µL/min/mg, Km = 1.6 mmol/L)—a CLint value comparable to the low-affinity component of R-FT, but approximately 8.5-fold lower than the high-affinity R-FT component [1]. This indicates that S-FT completely lacks the high-affinity CYP-mediated clearance pathway that efficiently eliminates R-FT, providing a mechanistic basis for the enantioselective disposition observed in vivo [1].

Enzyme kinetics Eadie-Hofstee analysis Biphasic metabolism High-affinity clearance

Metabolic Pathway Divergence: R-FT Preferentially Cleaved to γ-Butyrolactone by Non-Microsomal Enzymes Compared to S-FT

In mouse and rabbit liver homogenates, cleavage of R-FT at the N1-C2′ position to form γ-butyrolactone (GBL) by non-microsomal soluble enzymes was greater than that of S-FT [1]. Following intraperitoneal administration, S-FT produced both cis- and trans-4′-OH-FT metabolites recovered in 24-hour rat urine, whereas R-FT administration yielded significantly less trans-4′-OH-FT and no detectable cis-4′-OH-FT [1]. These data demonstrate that the two enantiomers are processed by distinct metabolic routes beyond CYP-mediated 5′-hydroxylation: R-FT is preferentially channeled toward GBL formation via hydrolytic N1-C2′ cleavage, while S-FT is predominantly hydroxylated at the 4′-position of the tetrahydrofuran ring [1].

Metabolic pathway Non-CYP metabolism γ-Butyrolactone formation Stereoselective hydrolysis

Equipotent Cytotoxicity Despite Divergent Pharmacokinetics: No Significant Difference in Growth Inhibition Between R-FT, S-FT, and Racemate in Human Fibroblasts

In a direct comparative study, the S-isomer of ftorafur was tested against both the R-isomer and the racemic mixture for growth inhibition of cultured human fibroblasts. No significant difference in cytotoxic effects or relative abilities to prevent an increase in cell numbers was observed among the three forms [1]. Similarly, inhibition of DNA synthesis in murine L1210 leukemia cells was observed for both isomers only after prolonged (≥18-hour) exposure, consistent with the requirement for metabolic bioactivation to 5-FU [1]. A separate 1977 study confirmed that resolution of racemic tegafur into optically active (R)-(+)- and (S)-(-)-enantiomers revealed no significant differences in antibacterial activities, in vivo antitumor activities, or rates of degradation to 5-FU by liver microsomes [2].

Cytotoxicity In vitro pharmacology Enantiomer equivalence Cell growth inhibition

High-Value Application Scenarios for (S)-Tegafur (CAS 55774-30-6) in Pharmaceutical R&D and Quality Control


Chiral Purity Reference Standard for Tegafur API and Finished Dosage Form Analysis

Regulatory pharmacopeias and ICH Q6A guidelines require stereochemical identity and enantiomeric purity testing for chiral drug substances. (S)-Tegafur (CAS 55774-30-6) serves as the essential reference standard for system suitability testing, retention time marker identification, and enantiomeric purity determination in chiral HPLC methods for tegafur raw material and formulations such as UFT and S-1. A validated method using a cellulose-derivatized chiral stationary phase (Chiralcel OJ) with hexane-alcohol-diethylamine mobile phase has been demonstrated to achieve baseline separation of tegafur enantiomers [1]. Given that S-FT constitutes the predominant circulating species (half-life 10.3 h vs. 2.4 h for R-FT) and governs racemate pharmacokinetics, accurate quantification of the S/R enantiomeric ratio is critical for batch-to-batch consistency assessment and impurity profiling during ANDA and DMF submissions [2].

In Vitro CYP2A6 Phenotyping and Drug-Drug Interaction Screening Using Enantiomer-Specific Probe Substrates

CYP2A6 is the principal enzyme responsible for tegafur bioactivation and exhibits marked enantioselectivity (R-FT CLint / S-FT CLint ≈ 5.3) [1]. The isolated (S)-enantiomer enables laboratories to dissect the low-affinity, monophasic clearance component of tegafur metabolism independently of the high-affinity, biphasic R-FT pathway. This is particularly valuable for CYP2A6 phenotyping studies where researchers need to assess the impact of genetic polymorphisms (e.g., CYP2A6*7, *8, *10, *11 variants prevalent in Asian populations) on S-FT-specific metabolism without interference from the dominant R-FT clearance signal [2]. Furthermore, S-FT can serve as a selective probe substrate to evaluate CYP2A6 inhibition by co-administered drugs, providing a cleaner signal than the racemate for structure-activity relationship studies of CYP2A6 active site architecture.

Metabolite Identification and Toxicity Attribution in Fluoropyrimidine Development Programs

The two tegafur enantiomers undergo divergent non-CYP metabolic processing: R-FT is preferentially cleaved at the N1-C2′ bond to yield γ-butyrolactone (GBL) by non-microsomal enzymes, while S-FT predominantly undergoes 4′-hydroxylation to produce both cis- and trans-4′-OH-FT metabolites [1]. In toxicity investigations, GBL is a known CNS-depressant metabolite that can contribute to neurotoxicity independently of 5-FU-mediated effects. Using the isolated (S)-enantiomer allows toxicology laboratories to attribute specific adverse event signals to either the R-FT→GBL pathway or the S-FT→4′-OH-FT→5-FU pathway, enabling rational design of enantiomerically enriched formulations with potentially improved therapeutic indices. This application is particularly relevant for next-generation oral fluoropyrimidine prodrugs where modulation of the enantiomeric ratio could reduce GBL-associated neurological side effects.

Pharmacokinetic Modeling and Bioequivalence Study Design for Generic Tegafur Products

The S-enantiomer of tegafur determines the overall pharmacokinetic profile of the racemate, with S-FT half-life (10.3 h) driving the racemic FT half-life (8.3 h) [1]. In bioequivalence studies for generic tegafur-containing products, regulatory agencies increasingly expect chiral bioanalytical method validation and demonstration of enantiomer-specific pharmacokinetic comparability. The pure (S)-enantiomer reference standard is indispensable for calibrating chiral LC-MS/MS assays, establishing enantiomer-specific calibration curves, and validating that the test product matches the reference product not only in total tegafur exposure but also in the S-FT/R-FT AUC ratio (typically ~4.6:1). This ensures that generic formulations do not inadvertently alter the enantiomeric composition through differential excipient effects on stereoisomer absorption or first-pass metabolism.

Quote Request

Request a Quote for Uracil, 5-fluoro-1-(tetrahydro-2-furyl)-, (S)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.